10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol typically involves the reduction of dibenzo[a,d]cyclohepten-5-one using a suitable reducing agent . One common method is the catalytic hydrogenation of dibenzo[a,d]cyclohepten-5-one in the presence of a palladium catalyst under hydrogen gas . Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent .
Industrial Production Methods
Industrial production of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol may involve large-scale catalytic hydrogenation processes, where dibenzo[a,d]cyclohepten-5-one is subjected to hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzoa,dannulen-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
10,11-Dihydro-5H-dibenzoa,dannulen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions . The compound’s unique structure enables it to interact with biological macromolecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenzoa,dannulen-1-ol can be compared with other similar compounds, such as:
Dibenzo[a,d]cyclohepten-5-one: The ketone precursor used in the synthesis of 10,11-Dihydro-5H-dibenzoannulen-1-ol.
Dibenzosuberane: A related compound with a similar bicyclic structure but lacking the hydroxyl group.
Dibenzocycloheptadiene: Another structurally related compound with different functional groups attached to the bicyclic core.
The uniqueness of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol lies in its hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-7-3-6-13-10-12-5-2-1-4-11(12)8-9-14(13)15/h1-7,16H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAPTPDNTLVVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC3=CC=CC=C31)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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